Home > Products > Screening Compounds P122225 > 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]butanamide
4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]butanamide -

4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]butanamide

Catalog Number: EVT-4788460
CAS Number:
Molecular Formula: C12H8F9NO2
Molecular Weight: 369.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound belonging to the class of trifluoromethyl ketones. It has been investigated as a potential lead compound for the development of cholesterol ester transfer protein (CETP) inhibitors. [] CETP plays a crucial role in the transfer of cholesteryl esters between different lipoprotein particles in the blood plasma, and inhibiting its activity has been identified as a potential strategy for treating dyslipidemia and cardiovascular diseases.

Synthesis Analysis

The synthesis of 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]butanamide is described as a multi-step process involving the optimization of diphenylpyridylethanamine (DPPE) and triphenylethanamine (TPE) series of CETP inhibitors. [] The synthetic strategy involves the introduction of polar groups at the N-terminus position in the DPPE series to improve potency and pharmaceutical properties while maintaining safety, efficacy, and pharmacokinetic (PK) profile. This structure-activity relationship observed in the DPPE series was then applied to the corresponding analogs in the more potent TPE series. Further optimization of this series led to the identification of the target compound. []

Mechanism of Action

4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]butanamide acts as a CETP inhibitor. [] CETP facilitates the exchange of cholesteryl esters from high-density lipoprotein (HDL) to triglyceride-rich lipoproteins, such as very-low-density lipoprotein (VLDL) and intermediate-density lipoprotein (IDL). By inhibiting CETP activity, this compound is designed to increase HDL cholesterol levels and reduce VLDL and LDL cholesterol levels, thereby potentially reducing the risk of cardiovascular disease. []

Applications

The primary application explored for 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]butanamide is in the field of cardiovascular disease. It has been investigated as a potential therapeutic agent for treating dyslipidemia, a condition characterized by abnormal levels of lipids (cholesterol and triglycerides) in the blood. [] By inhibiting CETP activity, it aims to improve the lipid profile and potentially reduce the risk of cardiovascular events.

2-Amino-N-((R)-1-(3-cyclopropoxy-4-fluorophenyl)-1-(3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl)-2-phenylethyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide (Compound 13)

Compound Description: This compound is a potent Cholesterol Ester Transfer Protein (CETP) inhibitor. It demonstrated desirable pharmacological properties, including a lack of significant cardiovascular effects in rats, a favorable pharmacokinetic profile, and robust efficacy in preclinical models of CETP inhibition [].

Relevance: This compound shares the core structure of 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide. It exemplifies how modifications to the amine substituent can lead to potent and selective CETP inhibitors [].

(S)-N-(4-Cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23)

Compound Description: This compound is a selective androgen receptor modulator (SARM) investigated for hormonal male contraception. It exhibits high binding affinity to the androgen receptor and demonstrates tissue-selective androgenic and anabolic effects in rats [].

α-Cyano-β-hydroxy-β-methyl-N-[3-(trifluoromethyl) phenyl]propenamide (LFM-A8)

Compound Description: This compound is a leflunomide analog exhibiting potent inhibitory activity against IgE/FcepsilonRI receptor-mediated mast cell leukotriene release. It shows promise as a potential therapeutic agent for allergic asthma, as demonstrated in mouse models [, ].

4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide (Compound 4)

Compound Description: This compound is a potent inhibitor of the NF-κB signaling pathway. It was identified through scaffold hopping from IMD-0354, another NF-κB inhibitor [].

3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide (Compound 3)

Compound Description: This compound is a prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide (Compound 2). Following oral administration in rats, Compound 3 is absorbed intact and metabolized to release Compound 2, achieving similar plasma concentrations as the established prodrug 5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide (Compound 1) [].

Properties

Product Name

4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]butanamide

IUPAC Name

4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]butanamide

Molecular Formula

C12H8F9NO2

Molecular Weight

369.18 g/mol

InChI

InChI=1S/C12H8F9NO2/c13-10(14,15)6-2-1-3-7(4-6)22-8(23)5-9(24,11(16,17)18)12(19,20)21/h1-4,24H,5H2,(H,22,23)

InChI Key

BGXGLXLBOAJQDI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.